Cerium tungsten oxide (Ce2W3O12)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

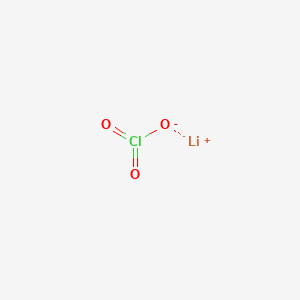

Cerium tungsten oxide (Ce2W3O12) is a compound that includes cerium, tungsten, and oxygen . It is also known as cerium tungstate . This compound has been used in various fields, including inorganic chemistry .

Synthesis Analysis

Cerium tungsten oxide can be synthesized using various methods. For instance, Ruthenium (Ru) and cerium (Ce) doped tungsten oxide (WO3) were successfully synthesized at various concentrations (1–5 wt.%) by a microwave irradiation method .Molecular Structure Analysis

The molecular structure of cerium oxide nanostructures has been studied using topological descriptors, which predict the physical and chemical properties of any molecular structure .Chemical Reactions Analysis

Cerium-based materials, such as cerium oxide nanoparticles (CeO2 NPs), have been studied extensively for various heterogeneous reactions . Moreover, unique redox properties and structural defects have made ceria a desirable choice for selective hydrogenation reactions .Physical And Chemical Properties Analysis

Nanostructured cerium oxide (CeO2) has outstanding physical and chemical properties . These properties have attracted extensive interests over the past few decades in environment and energy-related applications .Scientific Research Applications

Selective Catalytic Reduction of NOx

Cerium-tungsten oxides have been used in the selective catalytic reduction of NOx . When supported on activated red mud, cerium-tungsten oxides can reconfigure the redox sites and acid sites of the catalyst. The catalyst can maintain above 90% NO conversion at temperatures between 219–480 °C . The presence of Ce3+ and unsaturated chemical bonds improve the redox properties of the catalyst .

Corrosion Protection

Cerium oxide-based materials, including cerium-tungsten oxides, have been used for corrosion protection . These materials can be synthesized using various methods such as electrochemical deposition, spray pyrolysis, and the sol-gel approach .

Sensor Components

Cerium oxide-based materials are used in the production of sensor components . These materials exhibit remarkable properties, making them highly effective and environmentally friendly solutions .

Solid Oxide Fuel Cells (SOFCs)

Cerium oxide-based materials are used in the components for solid oxide fuel cells (SOFCs) . These materials are versatile and can be synthesized using various methods .

Water-Splitting Cells

Cerium oxide-based materials are used in electrodes for water-splitting cells . These materials are synthesized using various methods and have shown promising results .

Biodiesel Production Catalysts

Cerium compounds, including cerium-tungsten oxides, have been explored for use as catalysts in biodiesel production .

Safety And Hazards

Future Directions

As a low-cost rare earth material, Ce-based materials have a bright future in the field of electrocatalysis due to replacing precious metal and some transition metals . Furthermore, nanoscale tungsten oxides are a hot research topic because of their impeccable performance in different fields, particularly electrochromic performance and energy-saving applications in dynamic controllable smart windows .

properties

IUPAC Name |

cerium(3+);oxygen(2-);tungsten |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.9O.2W/q2*+3;9*-2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMOMAJHUNGVIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ce+3].[Ce+3].[W].[W] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2O9W2-12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium tungsten oxide (Ce2W3O12) | |

CAS RN |

13454-74-5 |

Source

|

| Record name | Cerium tungsten oxide (Ce2W3O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013454745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium tungsten oxide (Ce2W3O12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicerium tritungsten dodecaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)

![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)

![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)